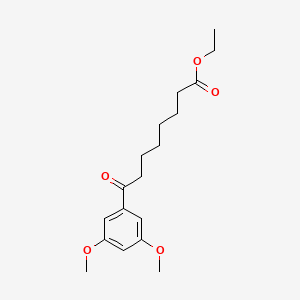

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

Beschreibung

Fundamental Molecular Characteristics

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate possesses the molecular formula C₁₈H₂₆O₅ with a molecular weight of 322.4 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex structure, which consists of an octanoic acid backbone esterified with ethanol and substituted at the eighth carbon position with both a ketone functionality and a 3,5-dimethoxyphenyl aromatic ring. The Chemical Abstracts Service registry number 898758-69-5 uniquely identifies this compound in chemical databases.

The molecular architecture features several distinct structural domains that contribute to its chemical behavior. The ethyl ester terminus provides hydrophobic character and potential for metabolic transformation, while the eight-carbon aliphatic chain offers conformational flexibility. The ketone functional group at the eighth position creates an electrophilic center susceptible to nucleophilic attack, and the 3,5-dimethoxyphenyl substituent introduces aromatic stabilization and steric considerations. This combination of functional groups creates a molecule with both lipophilic and electron-deficient characteristics that influence its reactivity patterns.

The spatial arrangement of functional groups within this compound follows established principles of organic molecular geometry. The carbonyl carbon of the ketone adopts a trigonal planar configuration with bond angles approaching 120 degrees, while the ester linkage maintains its characteristic planar geometry. The methoxy substituents on the aromatic ring are positioned meta to each other, creating a symmetrical substitution pattern that influences both electronic distribution and steric accessibility around the aromatic system.

Physical Property Correlations

Computational predictions suggest that this compound exhibits a boiling point of 433.3 ± 35.0 degrees Celsius and a density of 1.058 ± 0.06 grams per cubic centimeter. These physical properties reflect the compound's substantial molecular weight and the presence of multiple oxygen-containing functional groups that enhance intermolecular interactions. The predicted boiling point indicates significant thermal stability, while the density measurement suggests efficient molecular packing in the liquid phase.

The compound's physical characteristics align with expectations for molecules containing both aliphatic and aromatic components. The extended carbon chain contributes to increased van der Waals interactions, while the aromatic ring system provides additional rigidity and π-π stacking opportunities. The presence of multiple oxygen atoms creates sites for hydrogen bonding interactions, which likely contribute to the elevated boiling point relative to simple alkyl esters of comparable molecular weight.

Eigenschaften

IUPAC Name |

ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-17(19)14-11-15(21-2)13-16(12-14)22-3/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZWCIOKNVKQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645831 | |

| Record name | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-69-5 | |

| Record name | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Oxidation: 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Reduction: 8-(3,5-Dimethoxyphenyl)-8-hydroxyoctanoate.

Substitution: 3,5-Dimethoxy-4-nitrophenyl-8-oxooctanoate (nitration product).

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate serves as an intermediate for developing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable reagent in synthetic chemistry.

Key Reactions:

- Oxidation : Can form corresponding carboxylic acids or ketones.

- Reduction : Can convert the ester group to an alcohol.

- Substitution : The dimethoxyphenyl group can undergo nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound, including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its interactions with biomolecules and its role in metabolic pathways.

Biological Activity Insights:

- The compound's ester group can hydrolyze to release active acid forms that interact with enzymes or receptors.

- The dimethoxyphenyl ring enhances binding affinity towards biological targets.

Medicine

This compound is being studied for its potential use in drug development. Its unique structure may lead to the design of novel therapeutic agents targeting specific diseases.

Case Study Example:

- Investigations into its anti-inflammatory properties have shown promise in preclinical models, suggesting potential applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its versatility allows for modifications that can tailor properties for specific applications in the chemical manufacturing sector.

Wirkmechanismus

The mechanism by which Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The dimethoxyphenyl ring may also contribute to its activity by facilitating binding to hydrophobic pockets in target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers of Dimethoxyphenyl Substituents

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate belongs to a family of positional isomers where methoxy groups occupy different positions on the phenyl ring. Key examples include:

Functional Implications :

- The 3,5-dimethoxy configuration in the target compound provides para-substitution symmetry, which may enhance thermal stability and crystallinity compared to asymmetric isomers .

- Ortho-substituted analogs (e.g., 2,3- or 2,5-dimethoxy) may exhibit lower melting points due to reduced molecular packing efficiency .

Functional Group Variations

Carboxylic Acid Derivatives

Ethyl 8-(3,4-dimethoxyphenyl)-8-oxo-1-octanoic acid (CAS: 831) replaces the terminal ethyl ester with a carboxylic acid group. This modification increases polarity and acidity, making it more reactive in aqueous environments but less stable under high-temperature conditions compared to the ester form .

Bio-lubricant Esters

Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (CAS: Not provided), a bio-lubricant derived from oleic acid, shares an ester backbone but incorporates a dioxane heterocycle.

Biologische Aktivität

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H26O5

- Molecular Weight : 322.396 g/mol

- CAS Number : 898758-13-9

Biological Activities

This compound exhibits several biological activities that may contribute to its therapeutic potential:

-

Antioxidant Activity :

- Studies have indicated that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may play a role in cancer prevention.

-

Anti-inflammatory Effects :

- Research has shown that the compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

-

Cytotoxicity Against Cancer Cells :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation.

- Modulation of Signaling Pathways : It is hypothesized that the compound can modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.

Case Studies

- Study on Antioxidant Properties :

- Cytotoxicity Assay :

Comparative Analysis

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm the ester group (δ 4.1–4.3 ppm for ethyl CH₂, δ 170–175 ppm for carbonyl carbons) and aromatic methoxy groups (δ 3.8–3.9 ppm).

- IR : Detect ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles (EN 166/EU or NIOSH/US standards).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design experiments to evaluate the compound’s antimicrobial or anticancer activity?

Advanced Research Question

- Antimicrobial assays :

- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with concentrations ranging 0.125–256 µg/mL .

- Anticancer assays :

- Cell viability : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) at 24–72 hours. IC₅₀ values are calculated using nonlinear regression .

- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls.

How should contradictory data on bioactivity (e.g., varying MIC values across studies) be addressed?

Advanced Research Question

- Source analysis : Compare bacterial strains (e.g., ATCC vs. clinical isolates), culture media (Mueller-Hinton vs. RPMI), and incubation conditions.

- Compound stability : Test degradation under assay conditions via HPLC.

- Synergistic effects : Evaluate interactions with antibiotics (e.g., checkerboard assay) to identify potentiation .

What structural analogs of this compound exhibit distinct bioactivities, and how do substituents influence activity?

Advanced Research Question

- Trifluoromethyl vs. methoxy groups : Trifluoromethyl analogs (e.g., Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate) show enhanced lipophilicity and MIC values (0.25 µg/mL vs. 2 µg/mL for methoxy derivatives) due to stronger hydrophobic interactions .

- Chlorinated analogs : Ethyl 8-(3-chlorophenyl)-8-oxooctanoate exhibits reduced antimicrobial activity, highlighting the role of electron-donating methoxy groups in target binding .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Byproduct formation : Optimize stoichiometry (1:1.05 molar ratio of acyl chloride to ester) and use scavengers (e.g., molecular sieves) to absorb HCl.

- Continuous flow systems : Reduce reaction time (2–4 hours vs. 24 hours batch) and improve yield (>90%) via precise residence time control .

What molecular mechanisms underlie its interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

- Enzyme inhibition : Molecular docking studies suggest the dimethoxyphenyl group binds to hydrophobic pockets in bacterial enoyl-ACP reductase (FabI), disrupting fatty acid synthesis .

- Receptor modulation : The compound’s structure resembles adenosine derivatives (e.g., DPMA), potentially interacting with adenosine A2A receptors to induce vasodilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.